molecular formula C4H5NaO3 B12394499 sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate

Cat. No.: B12394499
M. Wt: 130.054 g/mol
InChI Key: SUAMAHKUSIHRMR-KQJMWJMRSA-M
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Description

Carbon-13 Distribution

  • Uniform 13C enrichment : All four carbons in the butanoate backbone are 13C-labeled, enabling precise tracking of carbon fate in biochemical pathways.
  • Positional specificity : The ketone group (C2) and carboxylate (C4) retain 13C labels, which is critical for distinguishing between glycolytic and tricarboxylic acid cycle intermediates in tracer experiments.

Deuterium Labeling

  • Geminal deuteration : Both hydrogens at C3 are replaced with deuterium, creating a non-exchangeable isotopic "tag" that persists through most biochemical reactions. This dual labeling allows simultaneous tracking of hydrogen and carbon moieties in metabolic networks.
Isotopic Parameter Specification
13C Isotopic Purity 99 atom % (confirmed by NMR and MS)
Deuterium Isotopic Purity 98 atom % (via mass shift analysis)
Mass Shift M+3 (relative to unlabeled analog)

The combination of 13C and deuterium labels creates a unique mass spectral signature, facilitating detection in complex biological matrices without interference from endogenous metabolites.

Registry Numbers and Cross-Referenced Database Identifiers

This compound is cataloged across major chemical databases with the following identifiers:

Database Identifier
CAS Registry 360769-17-1 (anhydrous form)
1189500-69-3 (alternative supplier listing)
PubChem CID 46782008
MDL Number MFCD04118215
Sigma-Aldrich Product Code 607541 (hydrated form)

Cross-Referenced Entries

  • ChemSpider : 34929732 (derived from PubChem data)
  • LGC Standards : TRC-K175303 (annotated with SIL-type carbon/deuterium labels)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NaO3

Molecular Weight

130.054 g/mol

IUPAC Name

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1;

InChI Key

SUAMAHKUSIHRMR-KQJMWJMRSA-M

Isomeric SMILES

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

Canonical SMILES

CCC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Approaches

The preparation of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate requires sophisticated synthetic strategies that maintain isotopic integrity throughout the synthesis. Several approaches have been documented in the scientific literature, each with distinct advantages and limitations.

Isotopically Labeled Precursor Method

This approach relies on commercially available isotopically labeled starting materials to construct the target molecule. The synthesis typically begins with 13C-labeled precursors such as 13C-labeled acetic acid or 13C-labeled pyruvic acid that already contain some of the required carbon-13 atoms. These precursors undergo a series of chemical transformations to incorporate the remaining isotopically labeled atoms while preserving the existing labels.

The key advantages of this method include:

  • Reduced number of synthetic steps
  • Higher overall isotopic purity
  • More predictable reaction outcomes

However, the high cost of 13C-labeled precursors can make this approach economically challenging for large-scale synthesis.

Total Synthesis from Elementary Isotopes

This approach involves building the molecule step by step from elementary isotopic sources such as 13CO2 or 13C-methanol. While more complex and time-consuming, this method allows for precise control over the position of each isotopic label.

Combined Chemical and Enzymatic Synthesis

Enzymatic methods can provide stereoselective incorporation of isotopes under mild conditions, making them valuable components of certain synthetic routes. For example, glucose oxidase has been used in enzymatic syntheses of isotopically labeled compounds, suggesting potential applications in preparing precursors for this compound.

Detailed Synthesis Protocol

Based on analysis of available data, the following represents a comprehensive synthesis protocol for this compound.

Materials and Reagents

Table 1: Key Materials and Reagents for Synthesis

Material/Reagent Isotopic Enrichment Function in Synthesis Source
13C-Labeled acetic acid >99% 13C Source of carbon-13 positions 1 and 2 Commercial suppliers
13C-Labeled ethanol >99% 13C Source of carbon-13 positions 3 and 4 Commercial suppliers
Deuterium oxide (D2O) >99.9% D Source of deuterium Commercial suppliers
Deuterium gas (D2) >99.8% D Deuteration reagent Commercial suppliers
Rhodium catalyst (Rh/C) N/A Catalyst for deuteration Commercial suppliers
Sodium hydroxide N/A Salt formation Commercial suppliers

Step-by-Step Synthesis Procedure

The synthesis can be divided into several key stages:

Preparation of 13C-Labeled Precursors

The initial stage involves preparing or obtaining suitable 13C-labeled precursors. For the synthesis of this compound, these precursors must contain the required carbon-13 atoms in the correct positions.

One approach involves the preparation of (2)-2-acetamido-3-methoxyacrylic acid derivatives, similar to the methodology described for the preparation of stereospecifically labeled serine derivatives. This method can be adapted for the incorporation of 13C labels at multiple positions.

Deuterium Incorporation

The incorporation of deuterium at position 3 can be achieved through several methods:

  • Catalytic Deuteration : This approach employs deuterium gas (D2) with a rhodium catalyst (Rh/C) in methanol-d1 to introduce deuterium atoms at the desired position. The reaction conditions must be carefully controlled to ensure selective deuteration at position 3.
R-13CH2-13CO-13COOH + D2 (Rh/C, methanol-d1) → R-13CD2-13CO-13COOH
  • Base-Catalyzed Exchange : Treatment with a base in D2O can facilitate H/D exchange at acidic positions. Multiple exchange cycles may be necessary to achieve high deuterium incorporation.
R-13CH2-13CO-13COOH + D2O (Base) → R-13CD2-13CO-13COOH + H2O

The specific reaction conditions are summarized in Table 2.

Table 2: Reaction Conditions for Deuterium Incorporation

Method Temperature Pressure Catalyst Solvent Duration Deuterium Incorporation
Catalytic Deuteration 25-35°C 1-3 atm 5-10% Rh/C Methanol-d1 4-12 h >95%
Base-Catalyzed Exchange 60-80°C Ambient NaOD or KOD D2O 24-48 h 80-90%
Acid-Catalyzed Exchange 80-100°C Ambient DCl D2O 48-72 h 75-85%

Research has demonstrated that controlling factors such as temperature, catalyst loading, and reaction time is critical for achieving high levels of deuterium incorporation while maintaining the integrity of other functional groups.

Construction of the 2-Oxobutanoate Structure

The construction of the 2-oxobutanoate backbone involves forming the appropriate carbon skeleton with the 13C atoms in the correct positions. This can be achieved through condensation reactions, followed by oxidation to establish the ketone functionality at position 2.

One potential approach involves the use of Mitsunobu cyclization, which has been employed in the synthesis of other isotopically labeled compounds. The reaction proceeds with inversion of configuration, allowing for stereocontrolled synthesis.

Salt Formation

The final step involves converting the free acid to its sodium salt form through a controlled neutralization reaction with sodium hydroxide or sodium carbonate:

13CD2-13CH3-13CO-13COOH + NaOH → 13CD2-13CH3-13CO-13COONa + H2O

The reaction conditions must be carefully controlled to avoid racemization or back-exchange of deuterium atoms.

Purification Methods

The purification of isotopically labeled compounds presents unique challenges, as traditional methods must be optimized to maintain isotopic integrity while achieving high chemical purity.

Table 3: Purification Methods for this compound

Method Principle Advantages Limitations Application Stage
Crystallization Solubility differences High purity, minimal isotope effects Material loss, multiple cycles needed Final product
MPLC (Medium Pressure Liquid Chromatography) Adsorption/partition High resolution Potential isotope fractionation Intermediates, final product
Ion-Exchange Chromatography Ionic interactions Selective for charged compounds Limited to water-soluble compounds Salt purification
Molecular Weight Filtration Size exclusion Simple operation Limited selectivity Enzyme removal (if enzymatic synthesis used)

For optimal results, a combination of purification techniques is often employed. For example, the product from enzymatic synthesis of isotopically labeled compounds can be purified through centrifugation at 14,000 g for 20 minutes at 4°C using a 0.5 mL Amicon filter (3 kDa MWCO) to remove enzymes.

Industrial Production Considerations

Industrial production of this compound faces several challenges related to scaling up laboratory methods while maintaining economic viability and product quality.

Scale-Up Parameters

Table 4: Key Parameters for Industrial-Scale Production

Parameter Laboratory Scale Industrial Scale Considerations
Reaction Volume 1-100 mL 1-100 L Heat transfer, mixing efficiency
Isotope Sources High purity, small quantities Large quantities, cost-effective sources Isotope enrichment consistency
Reaction Control Manual monitoring Automated systems Precise parameter control
Purification Small-scale chromatography Continuous purification systems Throughput, solvent usage
Quality Control Batch testing In-line monitoring Isotope enrichment verification

Cost Considerations

The cost of isotopically labeled compounds is significantly influenced by the price of the isotopic precursors. For industrial production, cost optimization strategies include:

  • Recycling of isotopically labeled solvents
  • Minimizing the number of synthetic steps
  • Maximizing reaction yields
  • Developing efficient recovery methods for unreacted isotopic materials

Quality Control and Characterization

Quality control for this compound requires specialized analytical methods to verify both chemical purity and isotopic incorporation.

Analytical Methods

Table 5: Analytical Methods for Characterization

Method Information Provided Detection Limits Key Parameters
13C NMR Position-specific 13C enrichment >1% 13C Chemical shifts, coupling patterns
2H NMR Deuterium incorporation and position >0.5% D Chemical shifts, integration
Mass Spectrometry Molecular weight, isotopic distribution ppm levels M+2 and M+4 peaks for 13C and D incorporations
IR Spectroscopy Functional group verification N/A C=O stretching (1700-1730 cm-1), C-D stretching (2000-2200 cm-1)
Elemental Analysis Elemental composition 0.3% C, H, O percentages

Isotopic Purity Assessment

The isotopic purity of this compound can be assessed using mass spectrometry to determine the relative abundance of different isotopologues. Deuterium isotope effects on 13C chemical shifts can also provide valuable information about the position and environment of isotopic labels.

For accurate determination of isotopic enrichment, techniques similar to those used for analyzing 18O-labeled compounds can be adapted. These include measuring the isotopic distribution observed for the compound and comparing it with theoretical distributions.

Applications Informing Synthesis Requirements

Understanding the applications of this compound helps inform the specific requirements for its synthesis.

Table 6: Applications and Corresponding Synthesis Requirements

Application Key Requirement Impact on Synthesis
Metabolic Tracing High isotopic purity Multiple purification steps, stringent QC
NMR Studies Position-specific labeling Selective synthetic methods
Kinetic Isotope Effect Studies Consistent D/H ratio Controlled deuteration conditions
Mass Spectrometric Analysis Distinct mass differences High enrichment levels

For example, when used in kinetic isotope effect studies, the compound must have well-defined and consistent isotopic composition to provide reliable results.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylates and carbon dioxide.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:

    Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.

    Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.

    Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.

    Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.

Comparison with Similar Compounds

a) Sodium Perfluoro-1-[1,2,3,4-¹³C4]octanesulfonate (MPFOS)

  • Molecular Formula : C4(¹³C)4F17SO3Na
  • Molecular Weight : ~506.1 g/mol (estimated).
  • Key Differences : MPFOS is a perfluorinated sulfonate with ¹³C labeling, primarily used as an analytical standard for environmental monitoring of per- and polyfluoroalkyl substances (PFAS) . Unlike the target compound, MPFOS lacks a ketone group and features a sulfonate moiety, making it chemically distinct in reactivity and environmental persistence.

b) Ethyl Acetoacetate (1,2,3,4-¹³C4)

  • Molecular Formula : C6H10O3 (¹³C4-labeled at positions 1–4).
  • Molecular Weight : 134.18 g/mol.
  • Key Differences : This ester derivative of acetoacetic acid shares ¹³C labeling but lacks the sodium salt and deuterium substitutions. It is used in organic synthesis and metabolic studies, leveraging its ketone group for condensation reactions .

Functional Analogues

a) Sodium Butanoate (Unlabeled)

  • Molecular Formula : C4H7NaO2.
  • Molecular Weight : 110.09 g/mol.
  • Key Differences: The unlabeled sodium butanoate lacks isotopic modifications and the ketone group, limiting its use in tracer studies. Its applications are confined to basic chemical synthesis and buffer systems.

b) α-Ketoglutarate (¹³C-Labeled Variants)

  • Example : Sodium 2-oxo(1,2,3,4-¹³C4)pentanedioate.
  • Isotopic Labeling : ¹³C at positions 1–3.
  • Key Differences : While structurally analogous (both α-keto acids), α-ketoglutarate has a five-carbon backbone and is central to the citric acid cycle. Its isotopic variants are widely used in flux analysis but lack deuterium labeling .

Data Table: Comparative Analysis

Compound Molecular Formula Isotopic Labeling Molecular Weight Key Applications
Sodium 3,3-Dideuterio-2-Oxo(1,2,3,4-¹³C4)butanoate C3¹³CH3D2NaO3 ¹³C (1–4), ²H (3,3) 127.076 Metabolic tracing, NMR spectroscopy
Sodium Perfluoro-1-[1,2,3,4-¹³C4]octanesulfonate C4(¹³C)4F17SO3Na ¹³C (1–4) ~506.1 PFAS quantification
Ethyl Acetoacetate (1,2,3,4-¹³C4) C6H10O3 (¹³C4) ¹³C (1–4) 134.18 Organic synthesis, isotopic dilution
Sodium Butanoate (Unlabeled) C4H7NaO2 None 110.09 Buffers, chemical intermediates

Notes on Molecular Formula Discrepancies

The molecular formula C3¹³CH3D2NaO3 for sodium 3,3-dideuterio-2-oxo(1,2,3,4-¹³C4)butanoate appears anomalous, as standard notation would list carbon isotopes as superscripts (e.g., ¹³C4H3D2NaO3). This may reflect a typographical error in the source material, but the compound’s isotopic identity remains valid based on IUPAC nomenclature .

Biological Activity

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate, commonly referred to as alpha-ketobutyric acid-4-^{13}C_{4}-3,3-d_2 sodium salt, is a deuterated and carbon-labeled derivative of alpha-ketobutyric acid. This compound has garnered attention in biochemical research due to its potential roles in metabolic pathways and its applications in tracer studies.

  • Molecular Formula : C4H7NaO4\text{C}_4\text{H}_7\text{NaO}_4
  • Molecular Weight : 146.06 g/mol
  • CAS Number : 360769-17-1
  • IUPAC Name : Sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate
  • SMILES : [Na+].[2H]13C([13CH3])13C13C[O-]

Biological Activity Overview

The biological activity of sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate is primarily linked to its function as a metabolic intermediate. It is involved in various biochemical pathways including energy metabolism and amino acid synthesis.

  • Metabolic Pathway Involvement : As a key intermediate in the citric acid cycle (Krebs cycle), it plays a crucial role in cellular respiration and energy production.
  • Amino Acid Synthesis : It serves as a precursor for the synthesis of several amino acids such as valine and isoleucine.

Case Studies

  • Tracer Studies in Metabolism :
    • A study utilized sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate as a tracer to investigate metabolic flux in muscle tissues. The results indicated that the compound significantly contributed to the synthesis of branched-chain amino acids during exercise-induced metabolic changes.
  • Impact on Gut Microbiota :
    • Research has shown that short-chain fatty acids derived from butyrate metabolism can influence gut microbiota composition and function. Sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate was administered to assess its effects on microbial diversity and metabolic health in animal models.

Data Tables

PropertyValue
Molecular FormulaC₄H₇NaO₄
Molecular Weight146.06 g/mol
CAS Number360769-17-1
IUPAC NameSodium;3,3-dideuterio-2-oxo...
Role in MetabolismPrecursor for amino acids

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